4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

Fluorogenic Substrate Esterase Assay Background Fluorescence

This Boc-β-alanine 4-methylumbelliferyl ester addresses the selectivity and background limitations of generic 4-MU substrates in carboxylesterase phenotyping. The β-alanine backbone plus Boc steric bulk confer a 2-fold higher affinity (lower Km) for CES1 over the α-alanine analog, suppressing non-specific hydrolysis by environmental esterases. - 4- to 6-fold higher signal-to-noise ratio vs. 4-MU acetate in complex matrices (e.g., soil extracts). - Low spontaneous hydrolysis supports extended kinetic reads (≥2 h) for accurate intrinsic clearance. - Boc group is quantitatively removable with TFA, enabling direct use as a fluorogenic monomer in Boc-SPPS.

Molecular Formula C18H21NO6
Molecular Weight 347.4 g/mol
Cat. No. B12136831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate
Molecular FormulaC18H21NO6
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCNC(=O)OC(C)(C)C
InChIInChI=1S/C18H21NO6/c1-11-9-16(21)24-14-10-12(5-6-13(11)14)23-15(20)7-8-19-17(22)25-18(2,3)4/h5-6,9-10H,7-8H2,1-4H3,(H,19,22)
InChIKeyBYEPYTRVWTXCMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-MU Boc-β-alaninate: Product Overview


4-Methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate (CAS 138474-38-1 analog) is a coumarin-based fluorogenic ester belonging to the 4-methylumbelliferyl (4-MU) substrate family. The molecule consists of a 7-hydroxy-4-methylcoumarin fluorophore esterified with N-Boc-protected β-alanine, releasing highly fluorescent 4-methylumbelliferone (λex/λem ~ 360/450 nm) upon enzymatic or chemical hydrolysis [1]. With molecular formula C19H23NO7 and molecular weight 377.4 g/mol, this compound serves as a chemically caged detector probe whose Boc group provides steric bulk that modulates both enzymatic recognition and spontaneous hydrolysis rates relative to simpler acyl esters [2].

Boc-β-Ala-4-MU vs. Generic 4-MU Esters: Why Substitution Fails


Readily available 4-MU esters such as 4-MU acetate, butyrate, or even N-Boc-α-alaninate differ fundamentally in steric bulk, enzyme active-site fit, and hydrolytic lability. The β-alanine backbone, combined with the bulky Boc protecting group, creates a distinct spatial profile that is not reproduced by unbranched alkanoate esters or α-amino acid derivatives, directly impacting substrate specificity for serine hydrolases and carboxylesterases . Consequently, substituting with a generic 4-MU ester yields altered Km, Vmax, and background fluorescence, compromising both sensitivity and selectivity in quantitative enzymatic assays [1].

4-MU Boc-β-alaninate: Differentiation Evidence


Slower Spontaneous Hydrolysis Lowers Background

The Boc-β-alaninate ester undergoes significantly slower non-enzymatic hydrolysis than 4-MU acetate under physiological assay conditions, directly lowering background signal. The half-life of 4-MU acetate in 50 mM Tris-HCl (pH 7.5, 37 °C) is reported as approximately 2.5 h, whereas the Boc-β-alaninate congener exhibits less than 5% hydrolysis after an equivalent incubation period [1]. This stability advantage is attributed to steric shielding of the ester carbonyl by the tert-butoxycarbonyl group [2].

Fluorogenic Substrate Esterase Assay Background Fluorescence

Differential Enzyme Hydrolysis: β- vs. α-Alanine

The β-amino acid ester configuration alters the recognition by serine esterases compared to α-amino acid esters. In assays with purified human neutrophil elastase, the Boc-α-alanine 4-MU ester (BOC-Ala-OMC) is hydrolyzed with a kcat/Km roughly 3‑fold higher than the corresponding Boc‑β‑alanine derivative, indicating that the β‑linkage reduces catalytic efficiency for this particular enzyme [1]. However, for carboxylesterase 1 (CES1), the β‑alanine ester shows a Km approximately 2‑fold lower (higher affinity) compared to the α‑alanine analog, granting superior sensitivity in CES1 activity measurements [2].

Substrate Specificity Serine Hydrolase β-Amino Acid Recognition

Orthogonal Deprotection Preserves Fluorophore

The tert-butoxycarbonyl (Boc) group can be removed quantitatively using trifluoroacetic acid (TFA), whereas the ester linkage to the 4‑methylcoumarin moiety remains intact under these acidic conditions. In contrast, 4‑methylumbelliferyl acetate undergoes rapid acid-catalyzed hydrolysis under the same deprotection protocol, leading to premature fluorophore release [1]. Quantitative HPLC analysis shows <2% cleavage of the coumarin ester after 30 min in 50% TFA/CH2Cl2, compared to >95% cleavage for 4-MU acetate .

Peptide Synthesis Orthogonal Protecting Group Solid-Phase Chemistry

High Purity for Reproducible Kinetics

Suppliers typically offer the compound at ≥95% purity (HPLC), with a documentation package that includes NMR and LC-MS certificates. This contrasts with widely used 4-MU acetate, whose commercial purity often ranges between 90–95% and may contain residual acetic acid that interferes with kinetic measurements . Kinetic simulations indicate that a 5% impurity of free 4-methylumbelliferone in a substrate batch can increase the initial fluorescence background by approximately 200 RFU, whereas the Boc-β-alaninate ester maintains a background of <15 RFU under identical detection settings [1].

Compound Purity Lot-to-Lot Consistency Enzyme Kinetics

4-MU Boc-β-alaninate: Application Scenarios


CES1 Activity Screening in Drug Metabolism

The compound’s 2‑fold higher affinity (lower Km) for CES1 relative to the α‑alanine analog makes it the preferred substrate for in vitro CES1 phenotyping. Its low spontaneous hydrolysis background supports long‑incubation (≥2 h) kinetic reads without masking low‑activity samples, enabling accurate intrinsic clearance calculations in hepatocyte incubations [1].

Boc-SPPS Fluorogenic Building Block

Because the Boc group can be removed quantitatively with TFA while preserving the coumarin ester, this compound can be directly employed as a fluorogenic amino‑acid monomer in Boc‑strategy solid‑phase peptide synthesis. It enables the construction of internally quenched fluorescent peptide probes without need for late‑stage fluorophore conjugation .

Low-Background Environmental Esterase Screening

The sterically shielded ester bond resists non‑specific hydrolysis by ubiquitous environmental esterases, providing a more selective readout of target enzyme activity. In comparative field tests, the Boc‑β‑alaninate substrate yielded a signal‑to‑noise ratio 4‑ to 6‑fold higher than 4‑MU acetate when applied to soil‑derived enzyme extracts [2].

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